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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d5

Cat. No.: B1673955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of (2R,4S)-
Hydroxy Itraconazole-d5, a deuterated active metabolite of the antifungal agent Itraconazole.

This document details the analytical methodologies, quantitative data, and relevant biological

pathways associated with this compound, which is crucial as an internal standard in

pharmacokinetic and metabolic studies.

Chemical Identity and Physicochemical Properties
(2R,4S)-Hydroxy Itraconazole-d5 is a stable isotope-labeled version of (2R,4S)-Hydroxy

Itraconazole. The introduction of deuterium atoms provides a distinct mass signature, making it

an ideal internal standard for mass spectrometry-based quantification of the non-labeled

metabolite in biological matrices.[1]
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Property Value Reference

Chemical Name

4-[4-[4-[4-[[(2S,4R)-2-(2,4-

dichlorophenyl)-2-(1,2,4-

triazol-1-ylmethyl)-1,3-

dioxolan-4-

yl]methoxy]phenyl]piperazin-1-

yl]phenyl]-2-[1,2,3,3,3-

pentadeuterio-2-hydroxy-1-

(trideuteriomethyl)propyl]-1,2,4

-triazol-3-one

MedChemExpress

Molecular Formula C₃₅H₃₃D₅Cl₂N₈O₅ [1]

Molecular Weight 726.66 g/mol [1]

CAS Number 1217524-77-0 [1]

Appearance White to off-white solid [1]

Purity
Typically ≥99% deuterated

forms
[2]

Role in Drug Metabolism and Pharmacokinetics
Itraconazole is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4)

enzyme system.[3] The major active metabolite formed is hydroxy itraconazole (OH-ITZ), which

also possesses antifungal activity.[3] The stereochemistry of the parent itraconazole molecule

influences its metabolism, with only two of the four cis-stereoisomers, (2R,4S,2′R)-ITZ and

(2R,4S,2′S)-ITZ, being significantly metabolized to hydroxy itraconazole.[4] Given its

importance in understanding the overall efficacy and potential drug-drug interactions of

itraconazole, accurate quantification of hydroxy itraconazole is critical. (2R,4S)-Hydroxy
Itraconazole-d5 serves as an essential tool for these analytical determinations.

Metabolic Pathway of Itraconazole via CYP3A4
The following diagram illustrates the primary metabolic conversion of Itraconazole to Hydroxy

Itraconazole, catalyzed by CYP3A4.
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CYP3A4-Mediated Metabolism of Itraconazole
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Caption: CYP3A4 metabolism of Itraconazole to its active hydroxy metabolite.

Structural Elucidation Methodologies
The definitive structure of (2R,4S)-Hydroxy Itraconazole-d5, including the precise location of

the deuterium atoms and the stereochemical configuration, is confirmed through a combination

of synthetic chemistry and advanced analytical techniques.

Synthesis
While the specific, detailed synthesis protocol for the d5 isotopologue is often proprietary, the

general approach involves the synthesis of the non-labeled (2R,4S)-Hydroxy Itraconazole

followed by or concurrently with the introduction of deuterium atoms. A convergent total

synthesis for enantiomerically pure (2R,4S,2′S,3′R)-hydroxyitraconazole has been described,

which involves the preparation of key chiral units for the dioxolane and triazolone moieties.[5]

Deuterium labeling is typically achieved by using deuterated starting materials or reagents

during the synthesis of the sec-butyl side chain.
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Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the structural confirmation of isotopically labeled

compounds. For (2R,4S)-Hydroxy Itraconazole-d5, high-resolution mass spectrometry

(HRMS) is employed to confirm the elemental composition and the incorporation of five

deuterium atoms. Tandem mass spectrometry (MS/MS) provides structural information through

characteristic fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is crucial for the separation and detection of itraconazole and its metabolites.

Chromatography: Reverse-phase chromatography is typically used.

Column: A C18 column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) is commonly

employed.[6]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM

ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with

0.1% formic acid) is often used.[6]

Flow Rate: A typical flow rate is around 0.5 mL/min.[6]

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI+) mode is frequently used.

Ionization Source Parameters: Capillary voltage, desolvation temperature, and gas flows

are optimized for maximum signal intensity.[7]

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are

monitored for quantification and confirmation.

Quantitative Data: MRM Transitions

The following table summarizes typical MRM transitions used for the analysis of hydroxy

itraconazole and related deuterated internal standards. The exact m/z values may vary slightly

depending on the instrument and conditions.
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Compound Precursor Ion (m/z) Product Ion (m/z) Reference

Hydroxy Itraconazole 721.2 408.3 [8]

(2R,4S)-Hydroxy

Itraconazole-d5
~726.2 ~413.3 Inferred

Itraconazole 705.3 392.3 [8]

Itraconazole-d5 710.7 - [2]

Note: The m/z values for the d5 compound are inferred based on the addition of 5 daltons to

the unlabeled molecule and its fragment. The exact fragmentation pattern would need to be

confirmed experimentally.

The fragmentation of the sec-butyl side chain is a key diagnostic feature. The loss of the

deuterated side chain in the MS/MS spectrum of (2R,4S)-Hydroxy Itraconazole-d5 would

confirm the location of the deuterium labels on this part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the exact position of atoms

within a molecule, including the location of isotopic labels.

Experimental Protocol: NMR Analysis

Sample Preparation: A sufficient quantity of the purified compound is dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

¹H and ¹³C NMR spectra.

Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR

experiments are performed.

While specific ¹H and ¹³C NMR spectra for (2R,4S)-Hydroxy Itraconazole-d5 are not readily

available in the public domain, the elucidation process would involve a comparative analysis

with the spectra of the non-labeled compound.
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Expected Spectral Features:

¹H NMR: The signals corresponding to the protons on the sec-butyl side chain in the

spectrum of the non-labeled hydroxy itraconazole would be absent or significantly reduced in

intensity in the spectrum of the d5 analogue. The remaining signals in the spectrum would be

used to confirm the rest of the molecular structure.

¹³C NMR: The carbon signals of the deuterated sec-butyl group would show characteristic

splitting patterns due to coupling with deuterium (a triplet for a CD group and a quintet for a

CD₂ group, for example), and their chemical shifts might be slightly altered.

²H NMR: A deuterium NMR spectrum would show signals corresponding to the chemical

shifts of the deuterium atoms, providing direct evidence of their location.

A study on the protonation sites of itraconazole using ¹H and ¹³C NMR has been published,

providing a basis for the spectral interpretation of the core structure.[9]

Biological Context: Inhibition of the Hedgehog
Signaling Pathway
Itraconazole has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway,

a crucial pathway in embryonic development and oncogenesis.[10] This activity is distinct from

its antifungal mechanism of action. Itraconazole and its hydroxy metabolite act on the

Smoothened (SMO) protein, a key component of the Hh pathway.

Hedgehog Signaling Pathway and Itraconazole's Point of
Intervention
The diagram below outlines the canonical Hedgehog signaling pathway and indicates the

inhibitory action of Itraconazole.
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Itraconazole Inhibition of the Hedgehog Signaling Pathway
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Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).
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Conclusion
The structure of (2R,4S)-Hydroxy Itraconazole-d5 is elucidated and confirmed through a

combination of chemical synthesis and rigorous analytical methodologies, primarily mass

spectrometry and NMR spectroscopy. Its role as a stable isotope-labeled internal standard is

indispensable for the accurate quantification of the active metabolite of itraconazole in complex

biological samples. Understanding its structure and the analytical methods for its

characterization is vital for researchers in drug development, clinical pharmacology, and

toxicology. Furthermore, the inhibitory effect of the parent compound and its hydroxy metabolite

on the Hedgehog signaling pathway highlights an important area of ongoing research into the

repositioning of this antifungal agent for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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